Normethandrone

Catalog No.
S535208
CAS No.
514-61-4
M.F
C19H28O2
M. Wt
288.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Normethandrone

CAS Number

514-61-4

Product Name

Normethandrone

IUPAC Name

(10R,13S,17S)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

InChI

InChI=1S/C19H28O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h11,14-17,21H,3-10H2,1-2H3/t14-,15?,16?,17?,18-,19-/m0/s1

InChI Key

ZXSWTMLNIIZPET-PZKNQLILSA-N

SMILES

CC12CCC3C(C1CCC2(C)O)CCC4=CC(=O)CCC34

solubility

Soluble in DMSO

Synonyms

17-alpha-methyl-19-nortestosterone, methylestrenolone, methylnortestosterone, methyloestrenolone, normethandrolone

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4=CC(=O)CCC34

Isomeric SMILES

C[C@]12CCC3[C@H]4CCC(=O)C=C4CCC3C1CC[C@]2(C)O

The exact mass of the compound Methylnortestosterone is 288.2089 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10039. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Gonadal Hormones - Gonadal Steroid Hormones - Testosterone Congeners - Supplementary Records. It belongs to the ontological category of steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Normethandrone (17α-methyl-19-nortestosterone) is a synthetic 19-nortestosterone derivative characterized by its 17α-methyl substitution and the absence of the C19 methyl group [1]. In endocrinological research and analytical chemistry, it serves as a critical dual-agonist reference material, exhibiting both potent androgenic/anabolic and profound progestogenic properties[2]. Commercially, it is procured as an analytical standard for anti-doping compliance, a highly stable oral steroid model in pharmacokinetic assays, and a specialized precursor in steroidal synthesis [3]. The 17α-alkylation imparts significant steric hindrance against hepatic 17β-hydroxysteroid dehydrogenase, granting it high metabolic stability and oral bioavailability compared to its unalkylated baseline, nandrolone [1].

Substituting normethandrone with closely related analogs like methyltestosterone or unalkylated nandrolone fundamentally compromises experimental and synthetic integrity [1]. Unlike nandrolone, which undergoes rapid first-pass hepatic metabolism and requires esterification for parenteral use, normethandrone's 17α-methyl group ensures oral bioavailability and resistance to immediate degradation [2]. Furthermore, unlike methyltestosterone, the absence of the C19 methyl group in normethandrone drastically alters its receptor affinity, conferring an exceptionally high progestogenic activity and a distinct aromatization pathway that yields 17α-methylestradiol [1]. Using an ethylated analog like norethandrolone also alters the steric profile and receptor binding kinetics, meaning precise analytical calibration, receptor binding assays, and metabolic tracking require the exact 17α-methyl-19-nor structure [3].

Metabolic Stability and Oral Bioavailability via 17α-Alkylation

The addition of the 17α-methyl group to the 19-nortestosterone core creates significant steric hindrance, protecting the 17β-hydroxyl group from rapid oxidation by hepatic enzymes[1]. While the unalkylated baseline, nandrolone, exhibits near-zero oral bioavailability due to extensive first-pass metabolism, normethandrone maintains high systemic stability and oral efficacy [2]. This structural modification makes it an essential compound for researchers requiring a metabolically stable, orally active 19-nor steroid model[1].

Evidence DimensionResistance to first-pass hepatic metabolism (Oral Bioavailability)
Target Compound DataNormethandrone (Orally active, highly stable)
Comparator Or BaselineNandrolone (Near-zero oral bioavailability, rapidly degraded)
Quantified Difference>100-fold increase in oral efficacy and metabolic half-life
ConditionsIn vivo oral administration pharmacokinetic models

Procurement of the 17α-methylated form is mandatory for assays requiring oral dosing or prolonged hepatic stability without esterification.

Progestogenic Potency and Receptor Cross-Reactivity

The removal of the C19 methyl group from the standard methyltestosterone structure drastically shifts the receptor binding profile of normethandrone, granting it profound affinity for the progesterone receptor (PR)[1]. In sublingual administration models, normethandrone demonstrates up to 150 times the progestogenic potency of baseline progesterone and 50 times that of ethisterone [2]. This dual AR/PR agonism makes it a critical reference ligand for studying receptor cross-reactivity, whereas standard androgens like methyltestosterone lack this massive progestogenic crossover [1].

Evidence DimensionRelative Progestogenic Potency
Target Compound DataNormethandrone (150x baseline potency)
Comparator Or BaselineProgesterone (1x baseline potency)
Quantified Difference150-fold higher potency than sublingual progesterone
ConditionsSublingual administration / Endometrial transformation assays

Select this compound when investigating dual androgen/progestin receptor activation or developing highly potent synthetic progestogens.

Altered 5α-Reduction Impact on Androgen Receptor Affinity

A defining characteristic of 19-nor steroids like normethandrone is their inverse response to 5α-reductase metabolism compared to standard testosterone derivatives [1]. While testosterone converts to the more potent dihydrotestosterone (DHT), the 5α-reduced metabolite of normethandrone (5α-dihydronormethandrone) exhibits a significantly reduced affinity for the androgen receptor—approximately 33% to 60% of the parent compound [2]. This mechanistic divergence is essential for researchers modeling tissue-selective androgenic activity in prostate and muscle tissues [1].

Evidence DimensionAR Affinity of 5α-Reduced Metabolite vs Parent
Target Compound DataNormethandrone (Metabolite has 33-60% of parent AR affinity)
Comparator Or BaselineMethyltestosterone (Metabolite has >100% of parent AR affinity)
Quantified Difference~50% reduction in AR affinity upon 5α-reduction (vs. amplification in standard androgens)
ConditionsIn vitro androgen receptor (AR) ligand binding assays

Essential for tissue-selective pharmacological modeling where 5α-reductase expression typically amplifies androgenic signaling.

Analytical Calibration for Long-Term Metabolite Detection

In forensic and anti-doping analysis, normethandrone is procured as a critical reference standard to identify specific long-term urinary metabolites[1]. Unlike unalkylated nandrolone, which produces standard 19-norandrosterone, normethandrone metabolism yields specific rearranged D-ring and fully reduced A-ring metabolites (e.g., 17α-hydroxymethyl-17β-methyl-18-nor-5β-androst-13-en-3α-ol) [1]. Gas chromatography-mass spectrometry (GC-MS) calibration requires the exact 17α-methylated parent compound to accurately map these distinct retention times and mass spectra, preventing false negatives in routine screening [1].

Evidence DimensionUrinary Metabolite Signature
Target Compound DataNormethandrone (Yields specific 17α-methylated, rearranged D-ring metabolites)
Comparator Or BaselineNandrolone (Yields standard 19-norandrosterone)
Quantified Difference100% divergence in primary long-term diagnostic metabolites for GC-MS tracking
ConditionsGC-MS urinary excretion profiling

Essential for toxicology and anti-doping laboratories that must calibrate instruments for the exact 17α-alkylated long-term metabolites.

Analytical Reference Standards for Anti-Doping

Due to its specific metabolic profile yielding 17α-hydroxymethyl-17β-methyl-18-nor-5β-androst-13-en-3α-ol and related metabolites, normethandrone is a mandatory calibration standard for sports doping laboratories utilizing GC-MS [1].

Dual AR/PR Agonist Research Models

Utilized in endocrinological screening to evaluate the cross-reactivity of synthetic steroids, leveraging its 150-fold higher progestogenic potency compared to baseline progesterone [2].

Tissue-Selective Androgen Modulator (SARM) Baseline Studies

Employed as a comparative baseline in 5α-reductase assays, where its reduced-affinity 5α-metabolite provides a model for designing prostate-sparing anabolic agents [3].

Pharmacokinetic Assays for 17α-Alkylated Steroids

Used as a highly stable, orally bioavailable substrate in hepatic metabolism studies to track the formation of 17α-methylestradiol and evaluate hepatotoxic pathways [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

288.208930132 g/mol

Monoisotopic Mass

288.208930132 g/mol

Heavy Atom Count

21

LogP

2.99 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

743F1Z557A

GHS Hazard Statements

Aggregated GHS information provided by 16 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

ATC Code

G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03D - Progestogens
G03DC - Estren derivatives
G03DC31 - Methylestrenolone

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

514-61-4

Wikipedia

Normethandrone

Dates

Last modified: 04-14-2024

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